

A Technical Guide to the Synthesis of Di-Boc Protected Adenine

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Compound of Interest

Compound Name: *tert*-Butyl *N*-*tert*-butoxycarbonyl-*N*-(7*H*-purin-6-yl)carbamate

Cat. No.: B153518

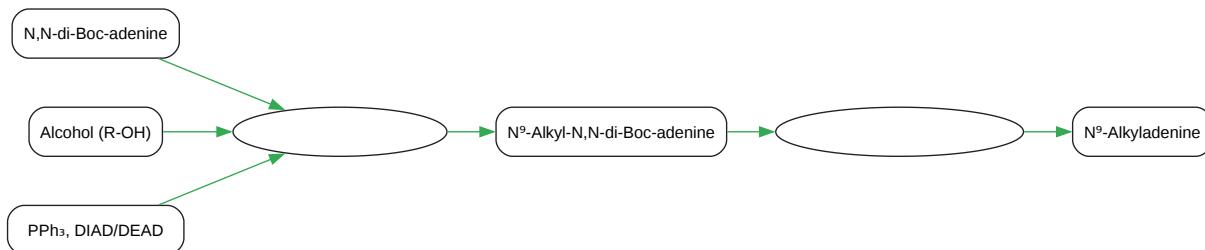
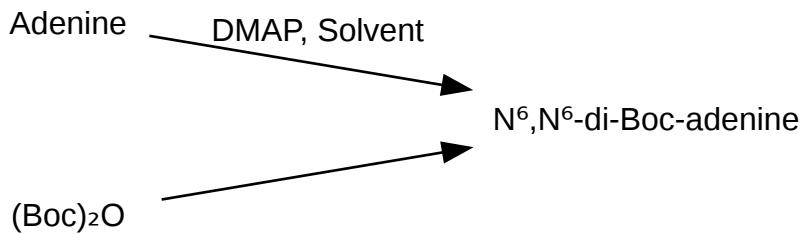
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The protection of nucleobases is a cornerstone of synthetic organic chemistry, particularly in the assembly of oligonucleotides and the development of nucleoside-based therapeutics. The *tert*-butoxycarbonyl (Boc) group is a widely utilized protecting group for the exocyclic amine of adenine due to its stability under various reaction conditions and its facile removal under acidic conditions. This technical guide provides an in-depth overview of the synthesis of N,N-di-Boc-adenine, a key intermediate that offers enhanced solubility in organic solvents compared to its parent nucleobase, facilitating a broader range of chemical transformations.^[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway.

Chemical Reaction Pathway

The synthesis of di-Boc protected adenine involves the reaction of adenine with di-*tert*-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst, typically 4-(dimethylamino)pyridine (DMAP). The reaction proceeds by the nucleophilic attack of the exocyclic N⁶ amino group and the N⁹ nitrogen of the purine ring on the electrophilic carbonyl carbons of (Boc)₂O.



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References

- 1. auburn.edu [auburn.edu]
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